3-(1-氨基丙基)-1-金刚烷醇盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(1-Aminopropyl)-1-adamantanol hydrochloride involves several key steps starting from adamantane. A notable method includes the Ritter reaction, hydrolysis, and neutralization, leading to the formation of 3-amino-1-adamantanemethanol with a total yield of 43% without the participation of bromine (Cai et al., 2011). This process's efficiency underscores the compound's accessibility for further research and application.

Molecular Structure Analysis

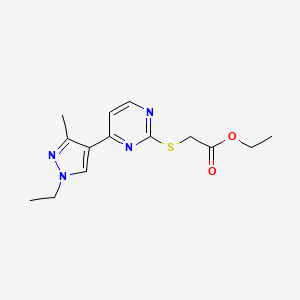

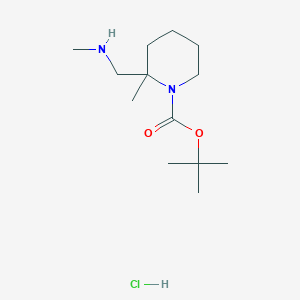

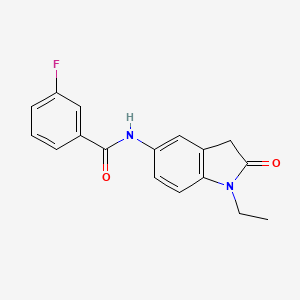

The molecular structure of 3-(1-Aminopropyl)-1-adamantanol hydrochloride is characterized by its adamantane backbone, which provides a rigid and stable framework. This structure has been studied using techniques such as IR, MS, and 1H NMR, which have confirmed the unique configuration and functional groups present in the compound. The adamantane core contributes to the molecule's physical and chemical stability, making it an interesting subject for further study.

Chemical Reactions and Properties

3-(1-Aminopropyl)-1-adamantanol hydrochloride engages in a variety of chemical reactions due to its functional groups. Its amino group can participate in substitution reactions, while the hydroxyl group offers sites for esterification and etherification. These reactions expand the compound's utility in synthesizing derivatives with potential biological and pharmaceutical applications.

Physical Properties Analysis

The solubility of 3-(1-Aminopropyl)-1-adamantanol hydrochloride in various solvents, including water and ethanol, has been a subject of research. The compound's solubility in binary ethanol + water solvent mixtures at different temperatures has been analyzed, providing valuable data for its application in pharmaceutical formulations (Jouyban et al., 2016).

科学研究应用

溶解度和热力学

- 溶解度在溶剂中:已经研究了与3-(1-氨基丙基)-1-金刚烷醇盐酸盐相关的化合物3-氨基-1-金刚烷醇在水、乙醇、甲醇等各种溶剂中的溶解度。这些研究对于了解其在不同环境中的行为以及在制药配方中的潜在应用至关重要(Li等,2016)。

- 热力学性质:对含有3-氨基-1-金刚烷醇的溶液的热力学性质进行研究,这些性质与3-(1-氨基丙基)-1-金刚烷醇盐酸盐相关,可以洞察其能量动态和潜在反应(Jouyban et al., 2016)。

合成和优化

- 合成技术条件:已经进行了关于氨基金刚烷醇衍生物合成条件的优化研究,重点关注物质比例、反应温度和时间等因素,这对于高效和具有成本效益的生产至关重要(Xiang, 2013)。

光谱研究

- 红外光谱分析:对1-金刚烷胺盐酸盐及类似化合物的红外光谱进行研究,提供了有关其分子结构和内部旋转壁垒的宝贵信息,这对于了解化学性质和反应是基础性的(Craven, 1973)。

化学性质和反应

- 宿主-客体络合:对金刚烷衍生物与环糊精的包含行为进行研究,探索它们在药物传递系统和纳米医学中的潜在应用,为设计高效传递机制提供了洞察(Wang等,2021)。

微生物转化

- 链霉菌对金刚烷醇的生物转化:利用链霉菌对金刚烷醇进行二醇的生物转化研究,突显了微生物系统在生产有价值的化学中间体和药物中的潜力(Mitsukura et al., 2010)。

工业和材料科学应用

- 聚酰亚胺合成:从金刚烷衍生物合成的含金刚烷的聚酰亚胺的研究表明,由于其优异的热性能、机械性能和光学性能,它们在光学和光电子学领域有着广阔的应用前景(Miao et al., 2020)。

催化应用

- 甲烷单加氧酶模型:对含有金刚烷衍生物的三齿配体二铁(III)络合物作为甲烷单加氧酶的功能模型进行研究,强调了它们在烷烃选择性羟基化中的潜力,这是工业化学中的关键反应(Sankaralingam & Palaniandavar, 2014)。

作用机制

Target of Action

Similar compounds, such as 1-aminopropyl-3-methylimidazolium bromide, are known to be used as organic synthesis intermediates and pharmaceutical intermediates .

Biochemical Pathways

Similar compounds have been shown to have potential applications in co2 absorption, separation, and as biocatalysts .

Action Environment

The action, efficacy, and stability of 3-(1-Aminopropyl)-1-adamantanol hydrochloride can be influenced by various environmental factors. For instance, temperature can affect the thermodynamic properties and internal interaction behaviors of similar compounds .

安全和危害

未来方向

属性

IUPAC Name |

3-(1-aminopropyl)adamantan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO.ClH/c1-2-11(14)12-4-9-3-10(5-12)7-13(15,6-9)8-12;/h9-11,15H,2-8,14H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHYDWWORMNUPCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2490242.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclopentane-1-carboxylic acid](/img/structure/B2490247.png)

![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2490248.png)

![2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2490253.png)

![11-(Isopropylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2490256.png)